molecular formula C20H14N2O2S B2579532 N-(1,3-benzothiazol-2-yl)-2-phenoxybenzamide CAS No. 349414-50-2

N-(1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Cat. No.: B2579532
CAS No.: 349414-50-2
M. Wt: 346.4
InChI Key: KETJOZBSTVCWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1,3-benzothiazol-2-yl)-2-phenoxybenzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . It has been extensively studied for its potential applications in scientific research.


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenols with various reagents. For instance, a method has been reported where benzothiazoles are synthesized via cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been determined through various methods. For example, the crystal structure of a similar compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, has been determined and it was found to crystallize in monoclinic P2 1/c .


Chemical Reactions Analysis

Benzothiazole derivatives have been shown to undergo various chemical reactions. For instance, a microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free conditions .

Scientific Research Applications

Anticonvulsant and Pharmacological Properties

A study explored the anticonvulsant and other pharmacological properties of 4-thiazolidinone derivatives, including a compound similar to N-(1,3-benzothiazol-2-yl)-2-phenoxybenzamide. These compounds bind to benzodiazepine receptors and exhibit significant sedative-hypnotic and anticonvulsant activities, without impairing learning and memory (Faizi et al., 2017).

Antiproliferative Activity in Cancer Research

Research on N-1,3-benzothiazol-2-ylbenzamide derivatives, including structures akin to this compound, demonstrated prominent inhibitory effects on cell growth in human liver hepatocellular carcinoma and breast cancer cell lines. Certain compounds showed significant proapoptotic effects, particularly against MCF-7 cancer cell lines (Corbo et al., 2016).

Chemical and Biological Analysis

A study on heterocyclic compounds including N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, closely related to the chemical , highlighted its synthesis, crystal growth, and structural characterization. The compound demonstrated antibacterial and antifungal activity, as well as significant second harmonic generation (SHG) efficiency in nonlinear optical studies (Prabukanthan et al., 2020).

Fluorescent Sensing Applications

Benzothiazole derivatives, including those structurally similar to this compound, have been studied for their potential as fluorescent sensors. They exhibit significant absorption and emission spectral changes upon binding with certain metal ions, indicating their potential in detecting and imaging these ions (Suman et al., 2019).

Synthesis and Antimicrobial Activity

Another study synthesized 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives, structurally similar to this compound. These compounds were evaluated for their antimicrobial activities against various bacterial and fungal strains, demonstrating significant minimum inhibitory concentrations (Padalkar et al., 2016).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c23-19(22-20-21-16-11-5-7-13-18(16)25-20)15-10-4-6-12-17(15)24-14-8-2-1-3-9-14/h1-13H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETJOZBSTVCWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.